

physical and chemical properties of 2-Bromo-4-tert-butyl-1,3-thiazole

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Compound of Interest

Compound Name: *2-Bromo-4-tert-butyl-1,3-thiazole*

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An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole

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Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-tert-butyl-1,3-thiazole**, a heterocyclic building block of significant interest in medicinal and agricultural chemistry. We will delve into its core physicochemical properties, spectroscopic signatures, chemical reactivity, and established synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates for the design and synthesis of novel bioactive compounds. The strategic placement of a reactive bromine atom at the 2-position and a bulky, lipophilic tert-butyl group at the 4-position makes this molecule a versatile synthon for creating complex, stable, and selective thiazole-based structures.^[1]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including pharmaceuticals and natural products.^{[2][3]} Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent

interactions have made it a cornerstone in drug discovery.^[4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[5][6]}

The functionalization of the thiazole core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn modulates its pharmacokinetic and pharmacodynamic properties. **2-Bromo-4-tert-butyl-1,3-thiazole** emerges as a particularly valuable intermediate. The tert-butyl group at the C4 position enhances lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic pockets of target proteins.^[5] Simultaneously, the bromine atom at the C2 position serves as a versatile chemical handle for introducing further molecular diversity through reactions such as cross-coupling and lithiation.^{[7][8]}

Molecular Identity and Structure

2-Bromo-4-tert-butyl-1,3-thiazole is identified by the CAS Number 873075-54-8.^[9] Its structure consists of a five-membered thiazole ring substituted with a bromine atom at position 2 and a tert-butyl group at position 4.

Caption: Molecular structure of **2-Bromo-4-tert-butyl-1,3-thiazole**.

Physicochemical Properties

The key physicochemical properties of **2-Bromo-4-tert-butyl-1,3-thiazole** are summarized in the table below. This data is critical for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	873075-54-8	[1] [9]
Molecular Formula	C ₇ H ₁₀ BrNS	[9] [10]
Molecular Weight	220.13 g/mol	[1] [9]
Typical Purity	≥95%	[1] [9]
Physical Form	Liquid	[11] (by analogy)
Storage Conditions	Room temperature, inert atmosphere	[1] [12]
InChI Key	ILKZEOZQPGBUCV-UHFFFAOYSA-N	[10]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-Bromo-4-tert-butyl-1,3-thiazole**. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two key signals should be present:
 - A singlet integrating to 9 protons, located in the upfield region (typically δ 1.3-1.5 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group.[\[13\]](#)
 - A singlet integrating to 1 proton, located further downfield (typically δ 7.0-7.5 ppm), corresponding to the proton at the C5 position of the thiazole ring.
- ¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon environment: the quaternary carbon and methyl carbons of the tert-butyl group, and the three distinct carbons of the thiazole ring (C2, C4, and C5).

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic signature of bromine.

- Molecular Ion Peak (M^+): Due to the near-equal natural abundance of the ^{79}Br (50.7%) and ^{81}Br (49.3%) isotopes, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da (e.g., at 220 and 222 amu). [14] This $M/M+2$ pattern is characteristic of monobrominated compounds.
- Fragmentation: A prominent fragment is often observed corresponding to the loss of the bromine atom. The most stable fragment is typically the tert-butyl cation ($[\text{C}_4\text{H}_9]^+$) at m/z 57. [14]

Chemical Properties and Reactivity

Stability and Storage

2-Bromo-4-tert-butyl-1,3-thiazole is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it at room temperature under an inert atmosphere to prevent potential degradation. [1][11][12]

Key Reactions

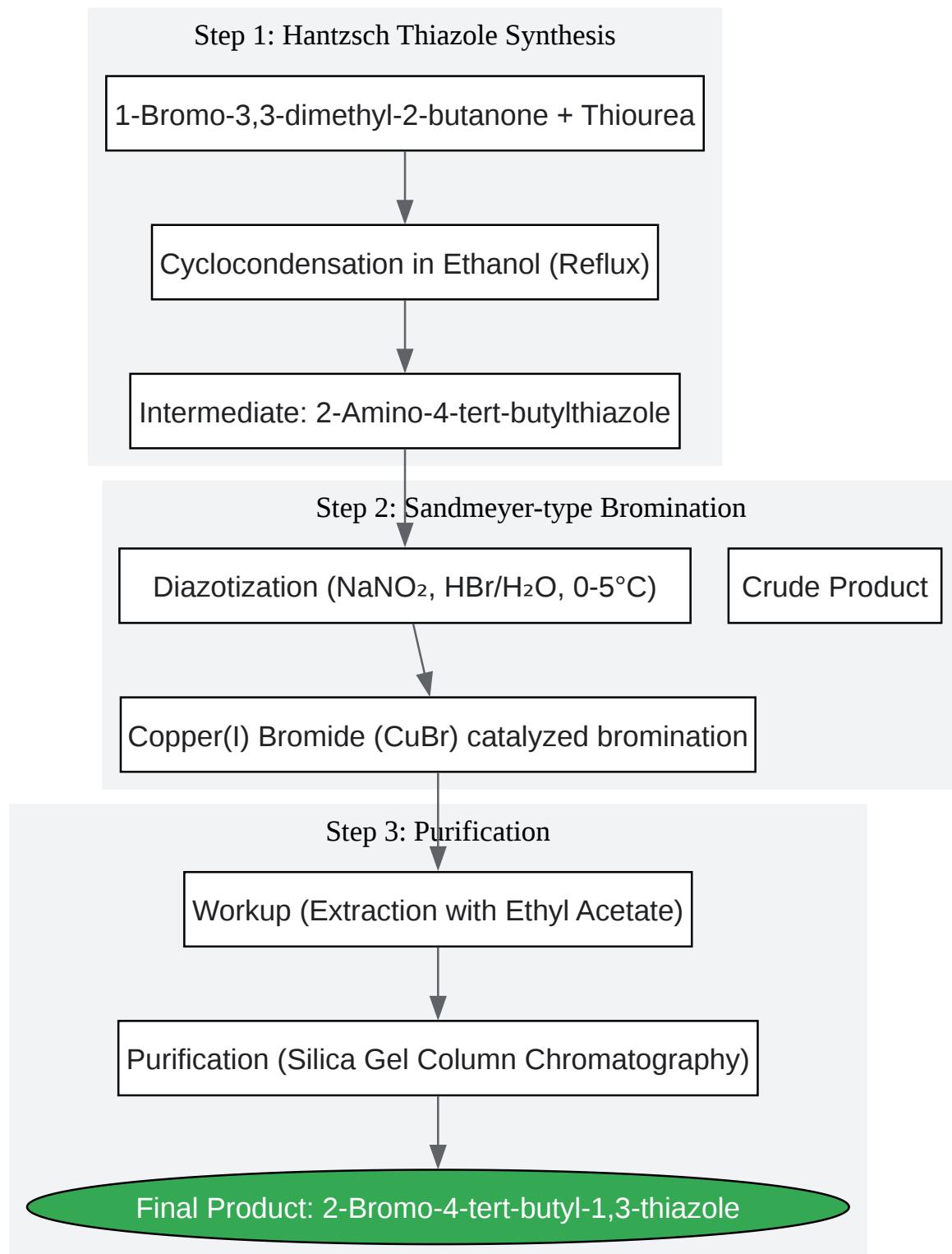
The reactivity of this molecule is dominated by the C-Br bond at the electron-deficient 2-position of the thiazole ring.

- Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. [8] This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl substituents at the 2-position, providing a powerful tool for library synthesis in drug discovery programs.
- Lithiation and Metal-Halogen Exchange: The C2-proton of a thiazole is acidic, but the presence of the bromine atom allows for facile metal-halogen exchange. Treatment with strong organolithium bases (like n-BuLi or t-BuLi) at low temperatures can generate a 2-lithiated thiazole intermediate. [7] This potent nucleophile can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO_2 , alkyl halides) to install new functional

groups. This strategy provides a complementary approach to cross-coupling for functionalizing the C2 position.

Synthesis and Purification

A robust and common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.^[15] The target compound, **2-Bromo-4-tert-butyl-1,3-thiazole**, can be prepared via a multi-step sequence starting from commercially available materials.

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Caption: Plausible synthetic workflow for **2-Bromo-4-tert-butyl-1,3-thiazole**.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylthiazole (Intermediate)

- Reagents: 1-bromo-3,3-dimethyl-2-butanone, thiourea, ethanol.
- Procedure: a. To a solution of thiourea (1.2 equivalents) in absolute ethanol, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. b. Causality: The Hantzsch synthesis involves the reaction of an α -haloketone with a thioamide.[5][15] Ethanol is a common solvent that facilitates the dissolution of both reactants. c. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). d. Causality: Refluxing provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. e. After cooling to room temperature, concentrate the mixture under reduced pressure. f. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-amino-4-tert-butylthiazole, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole

- Reagents: 2-Amino-4-tert-butylthiazole, sodium nitrite (NaNO_2), hydrobromic acid (HBr), copper(I) bromide (CuBr).
- Procedure: a. Suspend 2-amino-4-tert-butylthiazole (1.0 equivalent) in an aqueous solution of HBr (approx. 48%) and cool the mixture to 0-5°C in an ice bath. b. Causality: This step protonates the amino group, preparing it for diazotization. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. c. Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes. d. Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO_2 and HBr) generates the diazonium salt intermediate. e. In a separate flask, dissolve CuBr (1.2 equivalents) in HBr and add this solution to the cold diazonium salt mixture.[2][3] f. Causality: This is a Sandmeyer-type reaction, where the copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion. g. Allow the reaction to warm to room temperature and then heat gently (e.g.,

to 60°C) until nitrogen gas evolution ceases. h. Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and wash the organic layer with water and brine. i. Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography to obtain pure **2-Bromo-4-tert-butyl-1,3-thiazole**.

Applications in Research and Development

2-Bromo-4-tert-butyl-1,3-thiazole is not typically an end-product but rather a crucial building block for constructing more complex molecules.[\[1\]](#)

- Pharmaceuticals: It is used in the synthesis of novel compounds targeting a range of therapeutic areas. The thiazole core combined with the lipophilic tert-butyl group can be elaborated via the bromo-substituent to create libraries of potential drug candidates for screening.[\[1\]](#)[\[5\]](#)
- Agrochemicals: This intermediate is employed in the development of new fungicides and herbicides.[\[1\]](#)[\[12\]](#) The thiazole moiety is known to contribute to the bioactivity of these agents, and substitutions at the 2- and 4-positions allow for the optimization of potency, selectivity, and stability.[\[1\]](#)[\[12\]](#)
- Materials Science: Brominated thiazoles can also be used in the synthesis of specialty dyes and optical brighteners, where the heterocyclic structure contributes to desired photophysical properties.[\[1\]](#)

Conclusion

2-Bromo-4-tert-butyl-1,3-thiazole is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic combination of a lipophilic tert-butyl group and a synthetically versatile bromine atom makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for its effective application in the rapid and logical development of novel, high-value chemical entities.

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